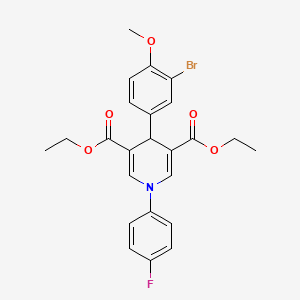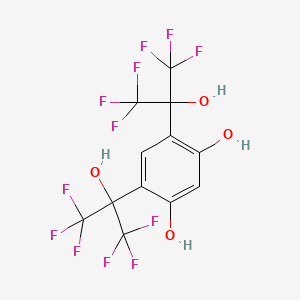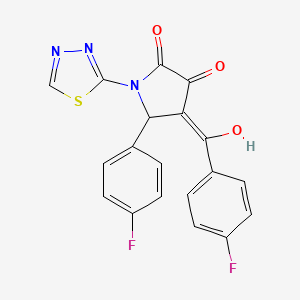![molecular formula C24H35N3O5S B11643672 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺是一种复杂的有机化合物 ,分子式为C24H36N2O3S。其特征在于存在二丁基氨基、羟丙基、甲基苯基和硝基苯磺酰胺基。
准备方法
合成路线及反应条件
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺的合成通常涉及多个步骤。一种常见的方法是从4-硝基苯磺酰氯与4-甲基苯胺反应生成N-(4-甲基苯基)-4-硝基苯磺酰胺开始。 然后将该中间体在碱性条件下与3-(二丁基氨基)-1,2-丙二醇反应,得到最终产物 。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和严格的质量控制措施,以确保高纯度和产量。
化学反应分析
反应类型
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺可以进行多种化学反应,包括:
氧化: 羟丙基可以被氧化成相应的酮或醛。
还原: 硝基可以在氢化条件下还原成氨基。
取代: 磺酰胺基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用钯催化剂(Pd/C)存在下的氢气(H2)来还原硝基。
取代: 胺或硫醇等亲核试剂可以在碱性或酸性条件下用于取代反应。
主要生成产物
氧化: 形成酮或醛。
还原: 形成N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-氨基苯磺酰胺。
取代: 形成各种取代的磺酰胺。
科学研究应用
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是新治疗剂的设计。
工业: 用于生产特种化学品和材料。
作用机制
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
独特性
N-[3-(二丁基氨基)-2-羟丙基]-N-(4-甲基苯基)-4-硝基苯磺酰胺的独特之处在于其特定的官能团组合,赋予了其独特的化学和生物学性质。
属性
分子式 |
C24H35N3O5S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C24H35N3O5S/c1-4-6-16-25(17-7-5-2)18-23(28)19-26(21-10-8-20(3)9-11-21)33(31,32)24-14-12-22(13-15-24)27(29)30/h8-15,23,28H,4-7,16-19H2,1-3H3 |
InChI 键 |
SSAYYUVTNYJTOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11643590.png)
![3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one](/img/structure/B11643604.png)

![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643614.png)

![ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643622.png)
![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11643624.png)
![ethyl (2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643631.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11643634.png)
![2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11643638.png)
![4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643641.png)

![6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol](/img/structure/B11643656.png)
![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
